

KHS101 Hydrochloride: A Tool for Interrogating TACC3 Function and Beyond

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Compound of Interest

Compound Name: *KHS101 hydrochloride*

Cat. No.: *B608339*

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Application Note and Protocols for Researchers

Introduction

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a multifaceted protein implicated in critical cellular processes, including microtubule stabilization during mitosis, transcriptional regulation, and the promotion of oncogenic pathways.^{[1][2]} Its overexpression is correlated with poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.^{[2][3]} **KHS101 hydrochloride** was initially identified as a small molecule that could induce neuronal differentiation through interaction with TACC3.^{[4][5]} However, subsequent research, particularly in the context of glioblastoma, has revealed a more complex mechanism of action, with potent cytotoxic effects attributed to the disruption of mitochondrial bioenergetics via inhibition of the chaperone protein HSPD1.^{[6][7][8]} This has led to a nuanced understanding of KHS101 as a tool for studying TACC3, where its effects on TACC3 may be indirect or part of a broader cellular response to metabolic stress.

This document provides detailed application notes and experimental protocols for utilizing **KHS101 hydrochloride** to study TACC3 function, while also considering its primary impact on mitochondrial metabolism.

Data Presentation

Table 1: In Vitro Efficacy of KHS101 Hydrochloride

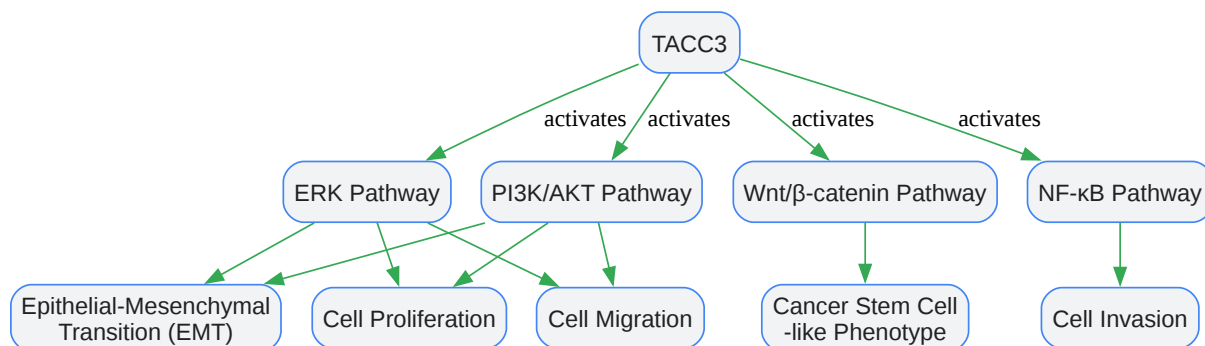
Cell Line	Cancer Type	Assay	IC50 / EC50	Reference
Rat Hippocampal NPCs	Normal	Neuronal Differentiation	~1 μ M (EC50)	[4][5]
SMMC-7721	Hepatocellular Carcinoma	Cell Viability	40 μ M (IC50)	[9]
SK-Hep-1	Hepatocellular Carcinoma	Cell Viability	20 μ M (IC50)	[9]
Patient-Derived Glioblastoma Cells	Glioblastoma	Cell Viability	Not specified, but effective	[6][7]

Table 2: In Vivo Efficacy of KHS101 Hydrochloride

Animal Model	Tumor Type	Treatment Regimen	Outcome	Reference
Mice	Intracranial Patient-Derived Glioblastoma Xenografts	Systemic administration	Reduced tumor growth, increased survival	[6][7][10]
Mice	U87 Glioblastoma Xenograft	20 mg/kg/day	72.7% reduction in tumor weight	[11]

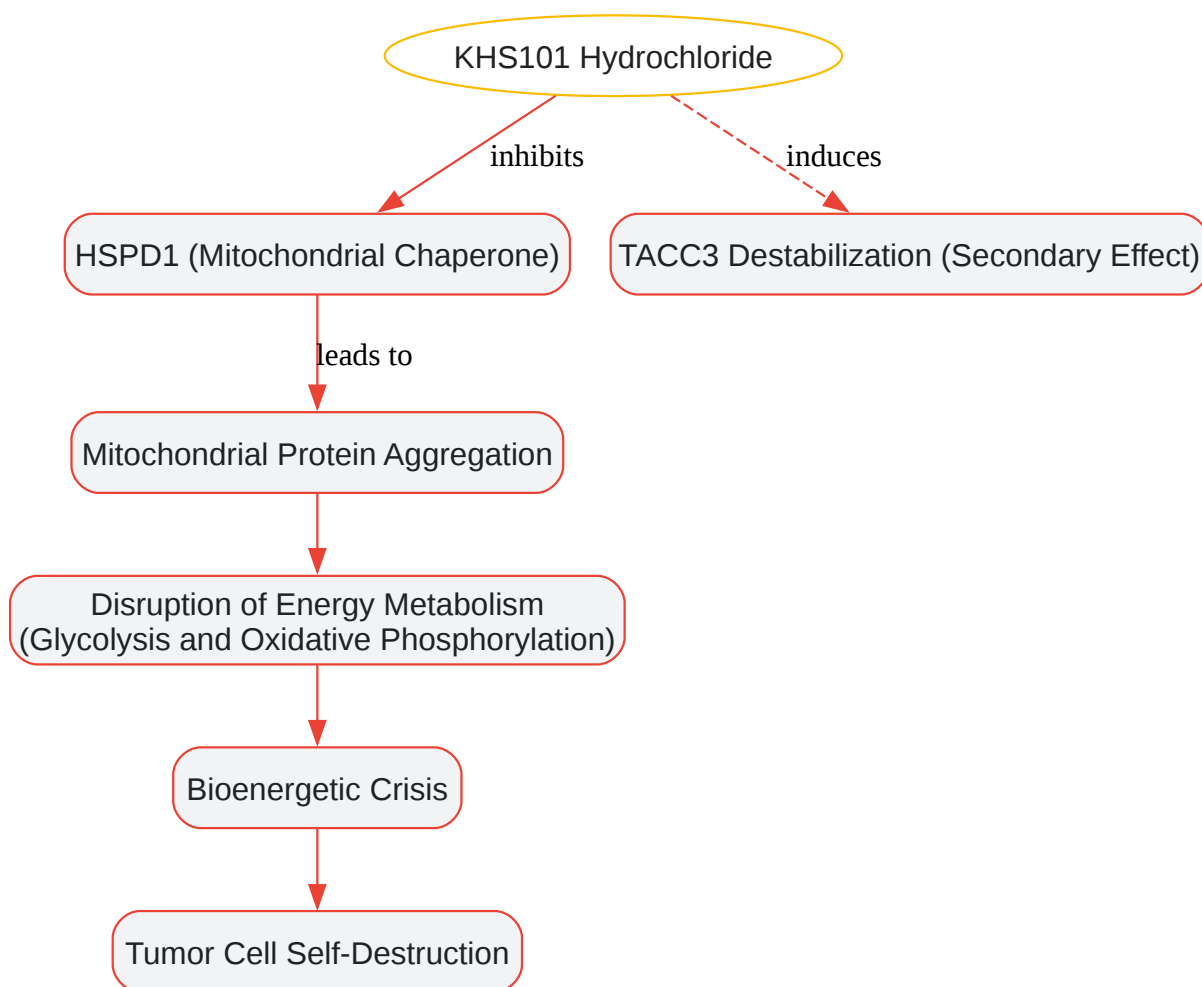
Signaling Pathways and Mechanisms of Action

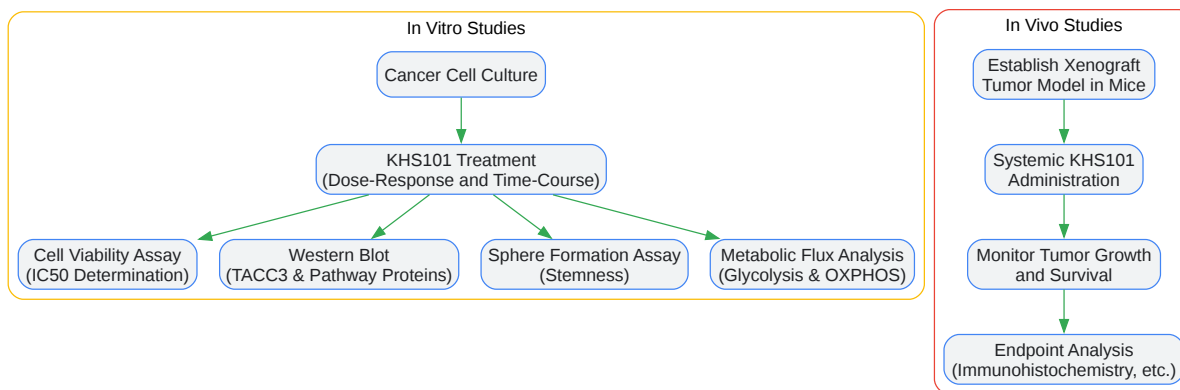
The following diagrams illustrate the key signaling pathways involving TACC3 and the proposed mechanism of action for **KHS101 hydrochloride**.



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Caption: TACC3 promotes oncogenic signaling through multiple pathways.





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